molecular formula C8H11N3O B15274032 (3S)-3-Amino-3-(3-pyridyl)propanamide

(3S)-3-Amino-3-(3-pyridyl)propanamide

Cat. No.: B15274032
M. Wt: 165.19 g/mol
InChI Key: LMBINFGAFIHOIR-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(3-pyridyl)propanamide is an organic compound that features a pyridine ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-pyridyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and an appropriate amine.

    Formation of Intermediate: The aldehyde group of 3-pyridinecarboxaldehyde is reacted with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is reacted with a suitable acylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-pyridyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(3-pyridyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-pyridyl)propanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-pyridyl)propanamide: Similar structure but with the pyridine ring in a different position.

    (3S)-3-Amino-3-(4-pyridyl)propanamide: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

(3S)-3-Amino-3-(3-pyridyl)propanamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-3-amino-3-pyridin-3-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-7(4-8(10)12)6-2-1-3-11-5-6/h1-3,5,7H,4,9H2,(H2,10,12)/t7-/m0/s1

InChI Key

LMBINFGAFIHOIR-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)N)N

Origin of Product

United States

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